
3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one is an organic compound that features both an aniline derivative and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-methoxyaniline, is reacted with an appropriate acylating agent to form the aniline derivative.
Coupling with Thiophene: The aniline derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the propan-1-one linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may be used as a building block for the synthesis of more complex molecules.
Biology
The compound could be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates.
Industry
In the industry, the compound might be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyanilino)-1-phenylpropan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(3-Methoxyanilino)-1-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings.
Properties
CAS No. |
21280-46-6 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
3-(3-methoxyanilino)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H15NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-6,9-10,15H,7-8H2,1H3 |
InChI Key |
KFMBMMBZZJCLJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


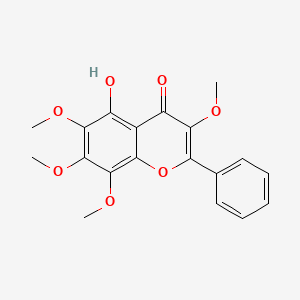
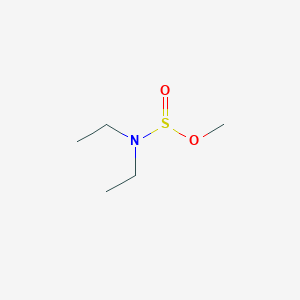
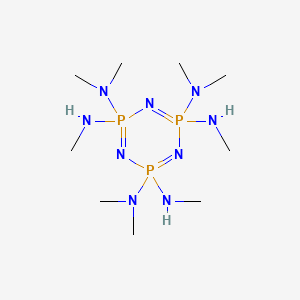


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)


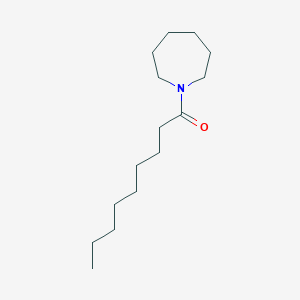
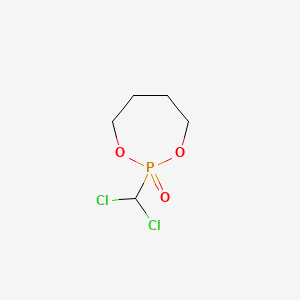

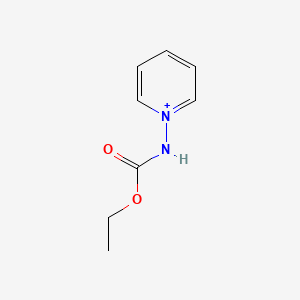
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
